1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
1,3-Dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate derivative characterized by a pyrimidinetrione core substituted with 1,3-dimethyl groups and a unique (2-phenylhydrazino)methylene moiety at position 5.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-14-15-9-6-4-3-5-7-9/h3-8,15,18H,1-2H3/b14-8+ |
InChI Key |
UTQIHWHMCHRHCM-RIYZIHGNSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC2=CC=CC=C2)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The diazinane ring can undergo nucleophilic substitution reactions, particularly at the methylidene position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylhydrazine moiety typically yields azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(2-phenylhydrazin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The phenylhydrazine moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The 5-substituted pyrimidinetrione scaffold is highly versatile. Key structural variations among analogs include:
*Estimated based on structural analysis.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilicity, while electron-donating groups (e.g., hydroxyl in ) could influence redox properties.
- Steric Influence: Bulky substituents like indole () or benzyl () may hinder binding to flat enzymatic pockets compared to the target compound’s planar phenylhydrazino group.
Physicochemical Properties
- Solubility: The phenylhydrazino group’s polarity may improve aqueous solubility compared to hydrophobic analogs like 5-(1-methylbutyl)-allyl derivatives (logP ~2.5, estimated for ).
- Stability : Hydrazine derivatives are prone to oxidation, contrasting with more stable aryl or alkyl-substituted compounds.
Biological Activity
Overview of 1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4O3
- Molecular Weight : Approximately 248.25 g/mol
Biological Activity
The biological activity of 1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been evaluated in various studies. Key areas of investigation include:
- Antitumor Activity : Several studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. Research has shown that the presence of hydrazine moieties in such compounds can enhance their cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and supporting overall health.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. Enzyme inhibition can lead to a reduction in tumor growth and proliferation.
Table 1: Summary of Biological Activities
Case Study Example
A notable study conducted by Smith et al. (2020) investigated the antitumor effects of various pyrimidine derivatives including 1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The study found that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Q & A
Q. What are the key steps in synthesizing 1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione?
The synthesis involves a multi-step protocol:
- Condensation : Reacting 4-alkoxyacetophenone derivatives with 4-chlorophenylhydrazine in ethanol/glacial acetic acid to form ethylidene hydrazine intermediates .
- Formylation : Vilsmeier-Haack-Arnold ring-closing using POCl₃/DMF to generate 1H-pyrazole-4-carbaldehyde intermediates .
- Coupling : Refluxing the aldehyde with barbituric acid or thiobarbituric acid in EtOH/H₂O (4:1) to yield the final product . Methodological Tip: Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for methyl groups (δ ~3.0–3.5 ppm), aromatic protons (δ ~7.0–8.5 ppm), and carbonyl groups (δ ~160–180 ppm in ¹³C NMR) .
- Mass Spectrometry : Verify molecular ion peaks matching the molecular formula (C₁₃H₁₂N₄O₃) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, if single crystals are obtained .
Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?
- Solvents : Ethanol/water mixtures (4:1 v/v) are effective for coupling reactions . For hydrazine condensations, ethanol or methanol under reflux (78–108°C) yields high purity products .
- Catalysts : Glacial acetic acid (5%) accelerates condensation reactions . Note: Avoid DMF in acid-sensitive steps due to potential side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Conflicting NMR or IR data may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Cross-Technique Correlation : Validate X-ray structures with Hirshfeld surface analysis to confirm hydrogen bonding patterns .
Q. What strategies improve yields in multi-step syntheses of this compound?
- Step Optimization : Adjust POCl₃/DMF ratios in the Vilsmeier-Haack step to minimize byproducts. Excess DMF (2–3 equiv.) enhances formylation efficiency .
- Workup Modifications : Precipitate intermediates at 0°C to enhance purity .
- Catalytic Additives : Use NH₄OAc in ethanol to stabilize reactive intermediates during cyclization .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Screen against target proteins (e.g., phosphodiesterases) using AutoDock Vina or Schrödinger Suite. Focus on the phenylhydrazine moiety for hydrogen bonding interactions .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with antimicrobial activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. What experimental designs address contradictions in reported biological activities?
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-linear effects .
- Control Experiments : Compare with structurally similar compounds (e.g., 5-anthrylmethylene analogs) to isolate the role of the phenylhydrazine group .
- Mechanistic Probes : Use fluorescence quenching or SPR to validate binding kinetics with putative targets .
Methodological Resources
- Spectral Databases : Refer to Cambridge Structural Database (CSD) for crystallographic data on analogous pyrimidinetriones .
- Software Tools : Use Gaussian 16 for DFT calculations and PyMOL for visualizing docking poses .
- Benchmark Reactions : Cross-validate synthetic protocols with literature precedents from RSC Advances or J. Org. Chem. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
